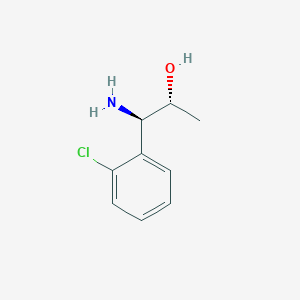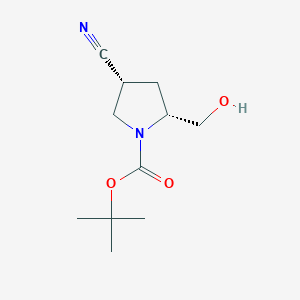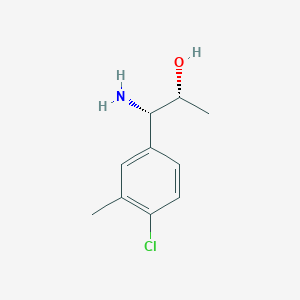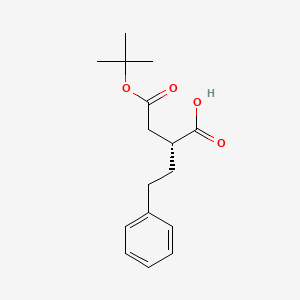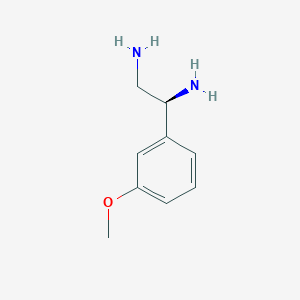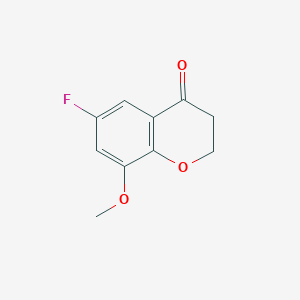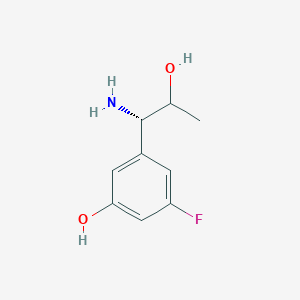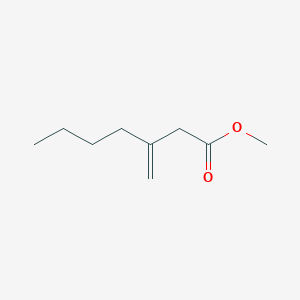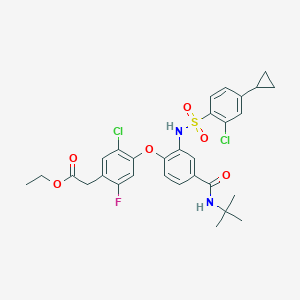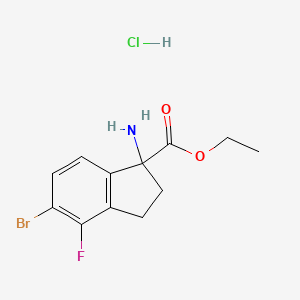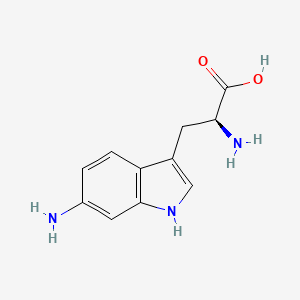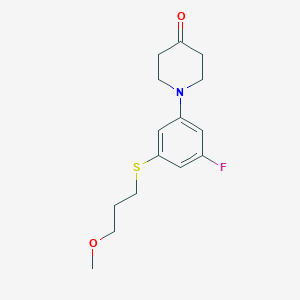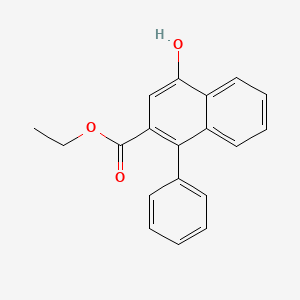
Ethyl 4-hydroxy-1-phenyl-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoate derivatives, which are well-regarded for their biological and medicinal applications. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a phenyl group attached to a naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-phenyl-2-naphthoate typically involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-hydroxy-1-phenyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-oxo-1-phenyl-2-naphthoic acid.
Reduction: Ethyl 4-hydroxy-1-phenyl-2-naphthyl alcohol.
Substitution: Halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-1-phenyl-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of anti-carcinogenic compounds.
Industry: Utilized in the production of liquid crystal materials and other optoelectronic applications
Mécanisme D'action
The mechanism of action of Ethyl 4-hydroxy-1-phenyl-2-naphthoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways Involved: The compound can modulate oxidative stress pathways and inflammatory responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-1-phenyl-2-naphthoate can be compared with other naphthoate derivatives:
Similar Compounds: Methyl 1-hydroxy-2-naphthoate, Ethyl 1,6-dihydroxy-2-naphthoate, Phenyl 1-hydroxy-2-naphthoate
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16O3 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |
Clé InChI |
BLPNMUARXCORPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


